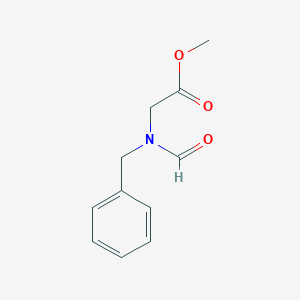

Methyl 2-(N-benzylformamido)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-[benzyl(formyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYVKYSUKKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455045 | |

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123017-47-0 | |

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(N-benzylformamido)acetate

Abstract

Methyl 2-(N-benzylformamido)acetate is a valuable organic intermediate, frequently utilized as a building block in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics. Its structure combines a protected amino acid ester moiety with a formamide group, offering a unique scaffold for further chemical elaboration. This guide provides a comprehensive overview of a robust and high-yielding synthetic pathway to this target molecule. We will delve into the mechanistic underpinnings of the key transformations, present a detailed, field-proven experimental protocol, and offer practical insights into process optimization and troubleshooting. The primary strategy discussed involves the N-formylation of the secondary amine precursor, methyl 2-(benzylamino)acetate, using acetic formic anhydride generated in situ. This method is highlighted for its efficiency, selectivity, and scalability, making it highly suitable for research and drug development applications.

Introduction: Significance and Synthetic Strategy

The synthesis of N-formylated compounds is a cornerstone of organic chemistry. The formyl group serves as an excellent protecting group for amines, an essential precursor for the generation of isocyanides, and a key functional handle in the Vilsmeier-Haack reaction.[1] this compound, in particular, represents a protected form of N-benzylglycine, a non-natural amino acid derivative. The strategic challenge in its synthesis lies in the efficient and selective formylation of a secondary amine in the presence of an ester functionality, which can be susceptible to hydrolysis or transamidation under harsh conditions.

Our retrosynthetic analysis identifies two primary stages for an efficient synthesis:

-

Formation of the Secondary Amine Precursor: Synthesis of methyl 2-(benzylamino)acetate (N-benzylglycine methyl ester).

-

N-Formylation: Introduction of the formyl group onto the secondary amine.

This guide will focus on a highly reliable method for the second stage: N-formylation using acetic formic anhydride (AFA). AFA is a potent formylating agent that can be conveniently generated in situ from formic acid and acetic anhydride.[2][3] Its utility stems from its high reactivity, which allows for rapid reactions at low temperatures, and its remarkable selectivity for formylation over competing acetylation.[4]

Caption: Simplified mechanism of amine formylation using AFA.

This high selectivity ensures a clean reaction, minimizing the formation of the N-acetylated byproduct and simplifying subsequent purification. The reaction is typically very fast, often reaching completion in under 15 minutes even at low temperatures. [2]

Detailed Experimental Protocol

This protocol details the N-formylation of commercially available or previously synthesized methyl 2-(benzylamino)acetate.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Methyl 2-(benzylamino)acetate | 179.22 | 5.00 g | 27.9 | 1.0 |

| Formic Acid (≥95%) | 46.03 | 7.0 mL | ~185 | ~6.6 |

| Acetic Anhydride | 102.09 | 15.0 mL | ~159 | ~5.7 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated NaHCO₃ (aq.) | - | 150 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | ~10 g | - | - |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Magnetic stirrer & stir bar | - | 1 | - | - |

| Ice-salt bath | - | 1 | - | - |

| Separatory funnel (500 mL) | - | 1 | - | - |

Safety Precautions:

-

Conduct all operations within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Formic acid is corrosive and acetic anhydride is a lachrymator. Handle with extreme care.

-

The generation of AFA is exothermic; maintain strict temperature control.

3.2. Step-by-Step Procedure

Part A: Preparation of Acetic Formic Anhydride (AFA) Reagent

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add the formic acid (7.0 mL).

-

Cooling: Place the flask in an ice-salt bath and cool the formic acid to approximately -15 °C with gentle stirring.

-

Addition: Slowly add the acetic anhydride (15.0 mL) dropwise to the cold formic acid over 10-15 minutes. It is critical to maintain the internal temperature below -5 °C during the addition to prevent excessive heat generation and decomposition of the anhydride. [2]4. Stirring: Once the addition is complete, allow the mixture to stir at -15 °C for an additional 20 minutes to ensure the formation of the mixed anhydride.

Part B: N-Formylation Reaction 5. Substrate Addition: In a separate beaker, dissolve the methyl 2-(benzylamino)acetate (5.00 g) in dichloromethane (50 mL). Add this solution dropwise to the cold, stirring AFA reagent from Part A over 10 minutes. 6. Reaction: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes as eluent). The reaction is typically complete within 30-60 minutes after warming.

Part C: Work-up and Purification 7. Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g). This will hydrolyze any remaining anhydrides. 8. Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of DCM. 9. Neutralization: Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases (approximately 150 mL). This step neutralizes the formic and acetic acids. [5]Vent the separatory funnel frequently. 10. Separation: Shake the funnel, allow the layers to separate, and collect the bottom organic layer. 11. Washing: Wash the organic layer sequentially with water (1 x 50 mL) and then brine (1 x 50 mL). 12. Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Final Product: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel. The product, this compound, is typically obtained as a colorless to pale yellow oil. Expected Yield: >90%.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Due to rotational isomers (rotamers) about the amide C-N bond, NMR spectra may show doubled peaks for some protons and carbons.

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 8.30 (s, 1H, N-CHO), 7.40-7.20 (m, 5H, Ar-H), 4.65 & 4.55 (2s, 2H, N-CH₂-Ph, rotamers), 4.10 & 3.95 (2s, 2H, N-CH₂-CO, rotamers), 3.75 & 3.70 (2s, 3H, O-CH₃, rotamers).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~ 168.5 (C=O, ester), 163.0 (C=O, amide), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 52.5 (O-CH₃), 51.0 & 48.0 (N-CH₂-Ph, rotamers), 49.5 & 46.0 (N-CH₂-CO, rotamers).

-

IR (neat, cm⁻¹): ~ 1745 (C=O stretch, ester), 1670 (C=O stretch, amide).

-

HRMS (ESI+): Calculated for C₁₁H₁₄NO₃ [M+H]⁺, found value should be within ± 5 ppm.

Conclusion

The synthesis of this compound via the N-formylation of its secondary amine precursor using in situ generated acetic formic anhydride is a highly efficient, selective, and scalable method. The protocol presented in this guide is robust and provides the target compound in excellent yield and purity. The mechanistic rationale highlights the superior electrophilicity of the formyl group in the mixed anhydride, ensuring a clean and rapid transformation under mild conditions. This synthetic strategy is well-suited for researchers in medicinal chemistry and organic synthesis requiring access to this versatile building block.

References

-

Yang, S., Cho, A., Cho, J. H., & Kim, B. M. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

-

Wiles, C., & Watts, P. (2014). Formylation of Amines. PMC - NIH. Available at: [Link]

-

Muramatsu, I., et al. (1973). Acetic Formic Anhydride. Organic Syntheses, 53, 1. Available at: [Link]

-

JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). Available at: [Link]

-

Reddit. (2021). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. Available at: [Link]

- Google Patents. (n.d.). Production method of N-benzyl glycine ethyl ester. CN1477095A.

-

Motoki, S., & Ogoshi, H. (n.d.). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Green Chemistry (RSC Publishing). Available at: [Link]

-

ResearchGate. (n.d.). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available at: [Link]

-

MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. Available at: [Link]

-

MDPI. (n.d.). Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(N-benzylformamido)acetate and its Structural Analogue: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern drug discovery and organic synthesis, N-substituted amino acid esters represent a critical class of molecular building blocks. Their utility spans from peptide synthesis to the construction of complex heterocyclic scaffolds. This technical guide focuses on the chemical properties of Methyl 2-(N-benzylformamido)acetate, a compound of interest for researchers in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide will provide a comprehensive analysis of its core chemical characteristics by leveraging data from its immediate precursor and structural analogue, Methyl 2-(benzylamino)acetate. This approach, rooted in established principles of physical organic chemistry, allows for a predictive exploration of the target molecule's behavior and potential.

Core Chemical Identity and Properties

A thorough understanding of a molecule begins with its fundamental identifiers and physical properties. While specific experimental data for this compound is scarce, we can infer its properties from the well-characterized analogue, Methyl 2-(benzylamino)acetate.

Structural Analysis

The introduction of a formyl group to the nitrogen atom of Methyl 2-(benzylamino)acetate fundamentally alters the electronic and steric environment of the molecule. This transformation from a secondary amine to a tertiary amide has significant implications for its reactivity, solubility, and biological activity.

Caption: Structural relationship between the analogue and the target compound.

Physicochemical Properties

The table below summarizes the known properties of Methyl 2-(benzylamino)acetate and provides predicted properties for this compound. The predictions are based on the structural modification and its expected impact on intermolecular forces and molecular weight.

| Property | Methyl 2-(benzylamino)acetate (Experimental) | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 179.22 g/mol | 207.22 g/mol | [1] |

| IUPAC Name | methyl 2-(benzylamino)acetate | This compound | [1] |

| CAS Number | 17136-35-5 | Not Available | [1] |

| Appearance | Colorless liquid (typical for similar esters) | Colorless to pale yellow oil or solid | Inferred |

| Boiling Point | Not specified | Higher than analogue due to increased polarity and MW | Inferred |

| Solubility | Soluble in organic solvents | Soluble in polar organic solvents | Inferred |

| pKa (Conjugate Acid) | ~7-8 (amine) | Not applicable (amide is non-basic) | Inferred |

Synthesis and Reactivity

The synthetic route to this compound logically proceeds from its parent amine, Methyl 2-(benzylamino)acetate. Understanding this synthesis is key to its practical application in a research setting.

Proposed Synthetic Workflow: N-Formylation

The most direct and common method for the synthesis of N-formamides is the formylation of the corresponding amine. Several established protocols can be adapted for this purpose.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve Methyl 2-(benzylamino)acetate in a suitable solvent (e.g., toluene or THF).

-

Reagent Addition: Add an excess of the formylating agent, such as ethyl formate. For a more reactive approach, acetic formic anhydride can be used.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity Profile

The amide functionality in this compound dictates its reactivity. Unlike the nucleophilic and basic nitrogen in the parent amine, the amide nitrogen is non-basic due to the delocalization of the lone pair into the carbonyl group. The molecule's reactivity will be centered around:

-

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

-

Reduction: The amide and ester can be reduced using strong reducing agents like lithium aluminum hydride.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. Based on the structure of this compound, the following spectral data can be predicted.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Methylene protons (benzyl): ~4.6 ppm (singlet, 2H)- Methylene protons (acetate): ~4.1 ppm (singlet, 2H)- Methyl protons (ester): ~3.7 ppm (singlet, 3H)- Formyl proton: ~8.2 ppm (singlet, 1H) |

| ¹³C NMR | - Carbonyl carbons (ester and amide): ~165-175 ppm- Aromatic carbons: ~127-136 ppm- Methylene carbons: ~45-55 ppm- Methyl carbon: ~52 ppm |

| IR Spectroscopy | - C=O stretch (amide): ~1670 cm⁻¹- C=O stretch (ester): ~1740 cm⁻¹- C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹ |

The presence of rotational isomers (rotamers) around the amide bond may lead to the observation of doubled peaks in the NMR spectra, a phenomenon commonly seen in N-substituted amides.[2][3]

Applications in Drug Discovery and Development

While specific applications for this compound are not documented, its structural motifs are relevant in medicinal chemistry. The introduction of a methyl group or similar small alkyl groups can significantly impact a drug candidate's properties.[4][5]

Role as a Scaffold or Intermediate

This molecule can serve as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as in peptide coupling reactions.

Modulation of Physicochemical Properties

The transformation from an amine to a formamide has several implications for drug design:

-

Lipophilicity: The formamide is generally more polar than the parent amine, which can affect the molecule's solubility and ability to cross cell membranes.

-

Hydrogen Bonding: The amide carbonyl oxygen is a hydrogen bond acceptor. The removal of the N-H donor from the parent amine alters the hydrogen bonding profile.

-

Metabolic Stability: The formamide group may offer a different metabolic profile compared to the secondary amine, potentially blocking a site of metabolic oxidation.

Safety and Handling

Based on the safety data for the parent amine, Methyl 2-(benzylamino)acetate, which is classified as causing severe skin burns and eye damage, and potentially causing respiratory irritation, it is prudent to handle this compound with a high degree of caution.[1]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, while not extensively documented, represents a molecule of significant interest for chemical and pharmaceutical research. By understanding the properties of its close analogue, Methyl 2-(benzylamino)acetate, we can confidently predict its chemical behavior, devise a reliable synthetic strategy, and anticipate its potential applications. This guide provides a foundational framework for researchers to begin exploring the utility of this compound in their own discovery programs.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 422659, Methyl 2-(benzylamino)acetate. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28492988, methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate. Retrieved from [Link].

-

Química Nova. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Retrieved from [Link].

- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

Wikipedia. (2023). Benzyl acetate. Retrieved from [Link].

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link].

-

FooDB. (2010). Showing Compound Benzyl acetate (FDB003367). Retrieved from [Link].

- Sano, S. et al. (n.d.). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)

-

SciELO. (n.d.). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from [Link].

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link].

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link].

Sources

- 1. Methyl 2-(benzylamino)acetate | C10H13NO2 | CID 422659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-(N-benzylformamido)acetate: A Technical Guide

Introduction

Methyl 2-(N-benzylformamido)acetate is a molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a versatile building block for more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, possessing a benzyl group, a formamide moiety, and a methyl acetate group, suggests a unique spectroscopic fingerprint. The presence of aromatic and aliphatic protons, carbonyl groups in different chemical environments (amide and ester), and various carbon atoms will give rise to characteristic signals in its NMR, IR, and MS spectra. Due to the restricted rotation around the amide C-N bond, the presence of rotamers may be observed in the NMR spectra, leading to a doubling of some signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Diagram: NMR Experimental Workflow

Caption: A simplified workflow for acquiring a mass spectrum using ESI-MS.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₃NO₃. The molecular weight is approximately 207.23 g/mol .

Expected Ions (Positive Ion Mode ESI):

-

[M+H]⁺: m/z ≈ 208. The protonated molecular ion is expected to be the base peak or a very prominent peak.

-

[M+Na]⁺: m/z ≈ 230. Adducts with sodium are commonly observed in ESI-MS.

-

[M+K]⁺: m/z ≈ 246. Potassium adducts may also be present.

Key Fragmentation Pathways:

The fragmentation pattern will provide structural information. Common fragmentation pathways for this molecule could include:

-

Loss of the methoxy group (-OCH₃): [M+H - 31]⁺

-

Loss of the methyl ester group (-COOCH₃): [M+H - 59]⁺

-

Formation of the benzyl cation (C₇H₇⁺): m/z = 91. This is a very common and stable fragment for compounds containing a benzyl group. [1]* Formation of the tropylium ion (C₇H₇⁺): m/z = 91. An isomerization product of the benzyl cation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established principles and data from analogous structures, serves as a robust reference for researchers. The presence of rotamers due to the amide bond is a key feature to consider in the interpretation of the NMR spectra. The characteristic carbonyl stretches in the IR spectrum and the predictable fragmentation pattern in the mass spectrum further confirm the molecular structure. This guide provides the necessary framework for the successful acquisition and interpretation of the spectroscopic data for this compound, facilitating its use in further research and development.

References

-

Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Retrieved from [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). (n.d.). Retrieved from [Link]

- Solé, D., Bennasar, M.-L., & Jiménez, I. (2011). Supporting Information: Intramolecular palladium-catalysed enolate arylation of 2- and 3-iodoindole derivatives for the synthesis of β-carbolines, γ-carbolines, and pyrrolo[3,4-b]indoles. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Supporting Information for [Title of the paper providing this data]. (n.d.).

-

ResearchGate. (2023, May 31). Plz help in identifying the compound? [Forum post]. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Sano, S., et al. (n.d.). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(benzylamino)acetate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetamidoacetate. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Retrieved from [Link]

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, α-methyl-, acetate. WebBook. Retrieved from [Link]

-

NIST. (n.d.). p-Methylbenzyl acetate. WebBook. Retrieved from [Link]

-

PubMed. (2021, March 4). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of Methyl 2-(N-benzylformamido)acetate

This guide provides a comprehensive technical overview of the chemical synthesis and mechanistic underpinnings of Methyl 2-(N-benzylformamido)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary synthetic pathways, explains the rationale behind experimental choices, and offers detailed protocols for its formation.

Introduction: Situating this compound in Synthetic Chemistry

This compound, a derivative of the amino acid glycine, possesses a unique N-acyl-N-benzyl substitution pattern that makes it a valuable scaffold in medicinal chemistry and organic synthesis. Its structure is analogous to peptide backbones, suggesting its potential use as a peptidomimetic. The N-formyl group can influence the molecule's conformational properties and participate in hydrogen bonding, while the N-benzyl group imparts lipophilicity. Understanding the precise mechanisms of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

This guide will primarily focus on the most direct and widely applicable synthetic strategy: the sequential N-benzylation and N-formylation of a glycine methyl ester precursor. Additionally, a conceptual exploration of its formation via a multi-component reaction framework will be discussed, highlighting the versatility of modern synthetic methodologies.

Part 1: Primary Synthetic Pathway: Sequential N-Benzylation and N-Formylation

The most logical and experimentally robust approach to this compound involves a two-step sequence starting from methyl 2-aminoacetate (glycine methyl ester).

-

Step 1: N-Benzylation of Methyl 2-aminoacetate. This step introduces the benzyl group onto the nitrogen atom of the glycine ester.

-

Step 2: N-Formylation of Methyl 2-(benzylamino)acetate. The subsequent addition of a formyl group to the secondary amine completes the synthesis.

Experimental Protocol: Synthesis of Methyl 2-(benzylamino)acetate

This protocol is based on standard reductive amination procedures, a reliable method for forming C-N bonds.

Materials:

-

Methyl 2-aminoacetate hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add methyl 2-aminoacetate hydrochloride (1.0 eq) and dichloromethane.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

-

Add benzaldehyde (1.0 eq) to the mixture.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(benzylamino)acetate.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of N-Benzylation via Reductive Amination

The reaction proceeds through the initial formation of an imine from the condensation of the amine and aldehyde, followed by its reduction.

Caption: Reductive amination workflow for N-benzylation.

Experimental Protocol: N-Formylation of Methyl 2-(benzylamino)acetate

This protocol utilizes methyl formate as a mild and effective formylating agent.[1]

Materials:

-

Methyl 2-(benzylamino)acetate

-

Sodium methoxide

-

Methanol

-

Methyl formate

-

Magnetic stirrer and stir bar

-

Round-bottom flask under a nitrogen atmosphere

Procedure:

-

Dissolve Methyl 2-(benzylamino)acetate (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

-

Add methyl formate (1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).

-

Remove the volatile components under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield this compound.

Mechanism of N-Formylation

The N-formylation with methyl formate proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-formylation using methyl formate.

Table 1: Summary of Reaction Parameters for Sequential Synthesis

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| N-Benzylation | Methyl 2-aminoacetate, Benzaldehyde | NaBH(OAc)₃, Triethylamine | Dichloromethane | Room Temp. | 75-90% |

| N-Formylation | Methyl 2-(benzylamino)acetate | Methyl formate, Sodium methoxide | Methanol | Room Temp. | 80-95% |

Part 2: Conceptual Pathway: Ugi Four-Component Reaction (U-4CR)

While not a direct synthesis, the principles of the Ugi four-component reaction (U-4CR) offer a convergent and atom-economical conceptual approach. The Ugi reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2][3][4]

To conceptually form a structure related to this compound, one could envision a reaction involving:

-

Amine: Benzylamine

-

Carbonyl: Formaldehyde

-

Isocyanide: Methyl isocyanoacetate

-

Carboxylic Acid: Formic acid

This combination would lead to the formation of Methyl 2-(N-benzyl-N-formyl-glycinamido)-R, where R depends on the isocyanide. While this specific combination does not directly yield the target molecule, it highlights the power of multicomponent reactions in rapidly generating complex, peptide-like structures.[5][6] The driving force for the Ugi reaction is the irreversible Mumm rearrangement that forms a thermodynamically stable amide.[2][6]

Generalized Ugi Reaction Mechanism

Caption: Generalized mechanism of the Ugi four-component reaction.

Conclusion

The formation of this compound is most reliably achieved through a sequential process of N-benzylation of glycine methyl ester followed by N-formylation. This approach offers high yields and utilizes well-established and understood reaction mechanisms. While a direct one-pot synthesis via a multicomponent reaction like the Ugi reaction is not immediately apparent for this specific molecule, the principles of such reactions provide a valuable conceptual framework for the synthesis of related, highly functionalized amino acid derivatives. The methodologies and mechanistic insights presented in this guide offer a solid foundation for the synthesis and further exploration of this and similar compounds in the context of drug discovery and development.

References

-

Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC - NIH. Available at: [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. Available at: [Link]

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC - NIH. Available at: [Link]

- US4801742A - N-formylation of amino carboxylates with alkyl formates - Google Patents.

Sources

- 1. US4801742A - N-formylation of amino carboxylates with alkyl formates - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

starting materials for Methyl 2-(N-benzylformamido)acetate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 2-(N-benzylformamido)acetate

This guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and step-by-step protocols. The content is structured to provide not only procedural instructions but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the synthesis.

Introduction and Strategic Overview

This compound, also known as N-benzyl-N-formylglycine methyl ester, is a derivative of the amino acid glycine. Its structure incorporates a formamide and a benzyl protecting group, making it a versatile intermediate in the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds.

The synthesis of this target molecule can be approached through two primary retrosynthetic pathways, which dictate the selection of starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound synthesis.

This guide will focus on Pathway 1 , the late-stage formylation of Methyl 2-(benzylamino)acetate, as it often represents a more convergent and efficient route. We will first detail the preparation of the key intermediate followed by the final formylation step.

Starting Materials and Reagents

The selection of high-quality starting materials is paramount for a successful synthesis, directly impacting reaction efficiency, yield, and purity of the final product.

| Material | Role | Key Considerations |

| Glycine methyl ester hydrochloride | Primary amine source | A stable, commercially available salt. Must be neutralized in situ or prior to N-alkylation. |

| Benzyl bromide or Benzyl chloride | Benzylating agent | Benzyl bromide is more reactive but also more lachrymatory. Benzyl chloride is a suitable, less reactive alternative. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base | Used to neutralize the hydrochloride salt of the starting material and to scavenge the acid byproduct of the N-benzylation. |

| Formic acid | Formylating agent | A common, inexpensive, and effective C1 source for the formyl group.[1] |

| Acetic anhydride | Dehydrating agent/activator | Often used in conjunction with formic acid to form the more reactive mixed anhydride, a potent formylating agent. |

| Ethyl formate | Formylating agent | A milder alternative to formic acid/acetic anhydride, suitable for sensitive substrates.[2] |

| N-Formylsaccharin | Formylating agent | A stable, solid reagent that can be used under mild, often solvent-free (mechanochemical), conditions.[3] |

| Solvents (e.g., Dichloromethane, Toluene, Acetonitrile) | Reaction medium | Chosen based on reagent solubility, reaction temperature, and ease of removal. |

Synthetic Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the N-benzylation of glycine methyl ester followed by N-formylation.

Synthesis of the Intermediate: Methyl 2-(benzylamino)acetate

This initial step involves the mono-N-alkylation of glycine methyl ester with a benzyl halide. The primary challenge is to control the reaction to minimize the formation of the dibenzylated byproduct.

Diagram 2: Workflow for the Synthesis of Methyl 2-(benzylamino)acetate

Caption: Step-by-step workflow for N-benzylation of glycine methyl ester.

Experimental Protocol:

-

To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

After stirring for 30 minutes, add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield Methyl 2-(benzylamino)acetate.

Rationale and Insights: The use of a slight excess of the base is crucial to ensure complete neutralization of the starting material and the HBr generated during the reaction. Running the reaction at a controlled temperature and monitoring by TLC helps to maximize the yield of the desired mono-benzylated product and minimize over-alkylation.

N-Formylation of Methyl 2-(benzylamino)acetate

The final step is the introduction of the formyl group onto the secondary amine. Several methods can be employed, with the choice depending on the desired reactivity, scale, and available reagents.

Method A: Formylation using Formic Acid and Acetic Anhydride

This is a classic and highly effective method for N-formylation.

Experimental Protocol:

-

Prepare a solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) and stir for 15 minutes to form the mixed anhydride.

-

In a separate flask, dissolve Methyl 2-(benzylamino)acetate (1.0 eq) in an appropriate solvent like toluene.

-

Slowly add the prepared mixed anhydride to the solution of the amine at 0 °C.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography if necessary.

Method B: Formylation using Formic Acid with Dean-Stark Apparatus

This method is suitable for driving the reaction to completion by removing the water byproduct.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve Methyl 2-(benzylamino)acetate (1.0 eq) and formic acid (1.5 eq) in toluene.[1]

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate, followed by water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.[1]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established synthetic organic chemistry methods. The choice of starting materials and reaction conditions for both the N-benzylation and N-formylation steps can be tailored to the specific needs of the laboratory in terms of scale, cost, and available equipment. Careful control of stoichiometry and reaction parameters is key to achieving high yields and purity of the final product.

References

-

PrepChem.com. (n.d.). Synthesis of N-(4-benzyloxybenzyl)-N-formyl glycine ethyl ester. Retrieved from [Link]

-

ChemRxiv. (2021). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved from [Link]

- Google Patents. (n.d.). EP0080119B1 - Process for the preparation of n-formyl-alpha-amino-acid esters.

-

National Center for Biotechnology Information. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(N-benzylformamido)acetate

This guide provides a comprehensive technical overview of Methyl 2-(N-benzylformamido)acetate, a compound of interest for researchers and professionals in drug development and organic synthesis. Given the compound's novelty and the limited availability of data in commercial databases, this document outlines the fundamental physicochemical properties, a robust synthesis protocol, and detailed analytical methodologies for its characterization. The procedures described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is an N-acyl amino acid ester. This class of compounds is significant in various biological contexts and as intermediates in organic synthesis. Structurally, it features a methyl ester of the amino acid glycine, where the nitrogen atom is substituted with both a benzyl group and a formyl group. Understanding its precise molecular weight and structure is the foundational step for any further research or application.

Molecular Structure and Formula

The chemical name "this compound" defines its structure unambiguously. The parent molecule is methyl acetate, substituted at the second carbon (the alpha-carbon) with a nitrogen atom. This nitrogen is part of a formamido group, meaning it is bonded to a formyl group (-CHO) and, in this specific case, also to a benzyl group (-CH₂C₆H₅).

Based on this structure, the molecular formula is determined as C₁₁H₁₃NO₃ .

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 207.229 |

The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is calculated using the masses of the most abundant isotopes:

-

¹²C: 12.000000 Da

-

¹H: 1.007825 Da

-

¹⁴N: 14.003074 Da

-

¹⁶O: 15.994915 Da

Monoisotopic Mass = (11 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 207.08954 Da

Synthesis of this compound

The synthesis of the target compound can be approached by the N-formylation of its secondary amine precursor, Methyl 2-(benzylamino)acetate. This precursor is commercially available or can be synthesized from glycine methyl ester and benzyl bromide. The formylation of a secondary amine can be achieved using various reagents; a common and effective method involves the use of formic acid.

Proposed Synthesis Workflow

The logical pathway for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol

This protocol is based on established methods for the N-formylation of secondary amines.[1][2]

Materials:

-

Methyl 2-(benzylamino)acetate (1.0 eq)

-

Formic acid (85% aqueous solution, 1.5 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Methyl 2-(benzylamino)acetate and toluene.

-

Add formic acid (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin-Layer Chromatography (TLC).

-

Continue refluxing until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Analytical Characterization and Molecular Weight Verification

A multi-technique approach is essential for the unambiguous structural confirmation and molecular weight determination of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[3]

Expected Results:

-

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

-

Calculated m/z for [C₁₁H₁₄NO₃]⁺: 208.0968

-

The experimental value should match this calculated mass with an error of less than 5 ppm.

-

-

Low-Resolution Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 207, and the [M+H]⁺ peak would be at m/z 208.

-

Fragmentation Pattern: The introduction of an N-benzyl substituent often leads to fragmentation that produces benzylidene iminium cations.[4] Common fragments could include the loss of the methoxy group (-OCH₃) from the ester, or cleavage to produce the benzyl cation (C₇H₇⁺, m/z 91).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

-

~8.2 ppm (singlet, 1H): Formyl proton (-CHO).

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~4.6 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

~4.1 ppm (singlet, 2H): Methylene protons of the acetate group (-CH₂-COO).

-

~3.7 ppm (singlet, 3H): Methyl protons of the ester (-OCH₃).

Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):

-

~169 ppm: Carbonyl carbon of the ester (C=O).

-

~163 ppm: Carbonyl carbon of the formyl group (C=O).

-

~135-140 ppm: Quaternary aromatic carbon of the benzyl group.

-

~127-129 ppm: Aromatic CH carbons of the benzyl group.

-

~52 ppm: Methyl carbon of the ester (-OCH₃).

-

~50 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

~49 ppm: Methylene carbon of the acetate group (-CH₂-COO).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7]

Expected Characteristic Absorption Bands:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹: Strong C=O stretching of the ester group.

-

~1670 cm⁻¹: Strong C=O stretching of the tertiary amide (formamide) group.

-

~1200 cm⁻¹: C-O stretching of the ester group.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 3. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. constantsystems.com [constantsystems.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Methyl 2-(N-benzylformamido)acetate in Organic Solvents

Abstract

Methyl 2-(N-benzylformamido)acetate is a derivative of the amino acid glycine, featuring N-benzyl and N-formyl substitutions. As a unique N-substituted glycine ester, it represents a class of compounds with significant potential in medicinal chemistry and materials science, particularly as a building block in the synthesis of peptoids and other complex molecules.[1] The successful application of this compound in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. Solubility dictates the choice of reaction media, the efficiency of crystallization processes, and the potential for formulation in various delivery systems.[2][3] This guide provides a comprehensive analysis of the predicted solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and expert insights into the underlying intermolecular forces governing its behavior in various organic solvents.

Molecular Structure and Physicochemical Rationale for Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[4] To predict the solubility of this compound, we must first analyze its molecular structure to understand its polarity, hydrogen bonding capabilities, and potential for other intermolecular interactions.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., add 100 mg to 5 mL of solvent). The key is to ensure a visible amount of undissolved solid remains after equilibration.

-

Causality: Using an excess of the solid ensures that the solution reaches its saturation point, establishing a true thermodynamic equilibrium between the dissolved and solid phases. [3]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged incubation at a constant temperature ensures the system reaches a stable thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 1-2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This step must be performed quickly to minimize temperature changes.

-

Causality: Filtration is a critical step to separate the saturated liquid phase from any remaining solid particles. Failure to do so would lead to an overestimation of solubility. [3]The choice of a chemically inert PTFE filter prevents adsorption of the analyte onto the filter material.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample via a validated HPLC-UV method to determine the precise concentration of this compound.

-

Causality: HPLC-UV provides high sensitivity and specificity for quantification, allowing for accurate measurement even at low solubility levels and distinguishing the analyte from potential impurities. [3]A calibration curve ensures the relationship between UV absorbance and concentration is accurately defined.

-

-

Data Presentation:

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Record the data in a structured table. It is best practice to perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Template for Quantitative Solubility Data

The following table should be used to log experimentally determined values, providing a clear and comparative overview of the compound's solubility profile.

Table 2: Experimental Solubility of this compound

| Solvent | Solvent Class | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | Polar Protic | 25.0 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25.0 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Dichloromethane | Polar Aprotic | 25.0 | Experimental Value | Experimental Value |

| Toluene | Non-Polar | 25.0 | Experimental Value | Experimental Value |

| Hexane | Non-Polar | 25.0 | Experimental Value | Experimental Value |

Conclusion for the Field

This guide establishes a foundational understanding of the solubility of this compound. The molecule's amphiphilic character, derived from its non-polar benzyl group and polar amide and ester functionalities, predicts a favorable solubility profile in polar aprotic and polar protic solvents. For drug development professionals and synthetic chemists, this information is critical for selecting appropriate solvent systems for synthesis, workup, and purification via crystallization. The provided experimental protocol offers a reliable, gold-standard methodology for obtaining the precise quantitative data required for process scale-up and formulation development, ensuring that subsequent research is built on a solid physicochemical foundation.

References

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

- Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Gorske, B. C., Bastian, B. L., & Blackwell, H. E. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]

Sources

A Theoretical and Computational Guide to Methyl 2-(N-benzylformamido)acetate

Abstract

This technical guide provides a comprehensive theoretical framework for the study of Methyl 2-(N-benzylformamido)acetate, a molecule of interest at the intersection of synthetic chemistry and computational analysis. While experimental data on this specific compound is not widely published, this document leverages established principles of computational chemistry and data from structurally analogous compounds to build a robust predictive model of its properties. We will explore its structural characteristics, conformational landscape, and electronic properties through the lens of Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals who wish to understand and apply computational methods to the analysis of novel small molecules.

Introduction: Rationale and Context

This compound belongs to the class of N-acylated amino acid esters. Its core structure combines a glycine methyl ester moiety with an N-benzylformamide group. The formamide group itself is a critical functional group present in many biologically active molecules and is known to participate in hydrogen bonding and influence molecular conformation.[1][2] The N-benzyl group adds significant steric and electronic features, making the conformational space of the molecule particularly interesting.

Understanding the three-dimensional structure and electronic nature of such molecules is paramount in fields like drug discovery, where molecular shape and reactivity dictate biological interactions. Computational chemistry offers a powerful suite of tools to investigate these properties in silico, providing insights that can guide synthesis, characterization, and application.[3] This guide outlines a detailed theoretical protocol for characterizing this compound, from its fundamental geometry to its potential reactivity.

Proposed Synthetic Pathway and Spectroscopic Characterization

While specific literature on the synthesis of this compound is scarce, a logical synthetic route can be proposed based on standard organic chemistry reactions. A common method would involve the N-formylation of the precursor, Methyl 2-(benzylamino)acetate.

2.1. Proposed Synthesis: N-Formylation

The synthesis could be achieved by reacting Methyl 2-(benzylamino)acetate[4] with a suitable formylating agent, such as formic acid or a mixed anhydride of formic and acetic acid.

Reaction Scheme:

-

Reactants: Methyl 2-(benzylamino)acetate, Formic Acid

-

Conditions: Typically involves heating the reactants, often in a solvent like toluene with azeotropic removal of water to drive the reaction to completion.

-

Purification: The resulting product would likely be purified using column chromatography.

The progress and purity of the reaction would be monitored by Thin-Layer Chromatography (TLC).

2.2. Anticipated Spectroscopic Signatures

A full spectroscopic characterization is essential for structural verification. Based on the molecule's structure, the following key features would be expected:

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | - Signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm).- A singlet for the methyl ester protons (~3.7 ppm).- A singlet or doublet for the benzylic CH₂ protons.- A singlet for the α-CH₂ protons of the acetate group.- A signal for the formyl proton (~8.2 ppm).Note: Due to restricted amide bond rotation, signal doubling for protons near the amide is highly probable.[5] |

| ¹³C NMR | - Resonances for the aromatic carbons of the benzyl group.- Carbonyl signals for the ester and amide groups (~160-170 ppm).- Signals for the methyl ester carbon, the benzylic carbon, and the α-carbon of the acetate group. |

| FT-IR | - A strong C=O stretching band for the amide carbonyl (~1650-1680 cm⁻¹).- A strong C=O stretching band for the ester carbonyl (~1730-1750 cm⁻¹).- N-H stretching bands are absent, confirming N-substitution.- C-H stretching bands for aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃NO₃, MW: 207.23 g/mol ).- Characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage at the benzyl position. |

Theoretical Methodology: A Computational Workflow

To gain a deep understanding of the molecule's intrinsic properties, a multi-step computational workflow is proposed. This approach ensures a thorough exploration of the conformational space and an accurate calculation of electronic properties.[6][7]

3.1. Conformational Analysis

The presence of multiple rotatable single bonds necessitates a comprehensive conformational search to identify the global minimum energy structure and other low-energy conformers. The key dihedral angles to investigate are associated with the rotation of the benzyl group and the orientation around the C-N amide bond, which can exist in cis or trans configurations.[5]

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Potential Energy Surface Scan: Perform relaxed scans of the key dihedral angles to identify potential energy minima and transition states.

-

Geometry Optimization: Optimize the geometry of all identified conformers. A robust method like Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X is recommended, paired with a Pople-style basis set like 6-311++G(d,p) to adequately describe the electronic structure.[6][8]

-

Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for accurate energy comparisons.

Caption: Workflow for identifying stable molecular conformers.

3.2. Calculation of Molecular Properties

Once the global minimum energy structure is identified, a range of molecular properties can be calculated to describe its electronic nature and potential reactivity.

Recommended Calculations:

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hydrogen bonding, and to understand charge distribution and orbital interactions.

-

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP) Map: To visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Simulated Spectra: Calculation of theoretical IR and NMR spectra to compare with and aid in the interpretation of experimental data.

Predicted Structural and Electronic Properties

Based on the proposed computational workflow and data from related molecules, we can predict the key structural and electronic features of this compound.

4.1. Molecular Geometry and Conformational Preference

The geometry of the amide group is expected to be nearly planar. A critical aspect is the rotational barrier around the C-N amide bond. Like other N,N-disubstituted formamides, a significant energy barrier is expected between the E (cis) and Z (trans) isomers, leading to distinct conformers that could be observable by NMR at room temperature.[5] The trans conformation, where the bulky benzyl and acetate groups are on opposite sides of the C-N bond, is anticipated to be sterically favored and thus the lower energy conformer.

Furthermore, the orientation of the benzyl group relative to the rest of the molecule will define other low-energy conformers. Studies on N-benzylformamide have shown that the formamide group is often twisted out of the plane of the benzyl group.[1] A similar non-planar arrangement is expected here to minimize steric hindrance.

Caption: Conformational isomerism in this compound.

4.2. Predicted Geometrical Parameters (Global Minimum)

The following table presents anticipated bond lengths and angles for the global minimum energy conformer, based on typical values for similar functional groups.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.35 Å | |

| C=O (Ester) | ~1.22 Å | |

| C-O (Ester) | ~1.34 Å | |

| Bond Angles (°) | ||

| O-C-N (Amide) | ~124° | |

| C-N-C (Benzylic) | ~120° | |

| Dihedral Angle (°) | ||

| O=C-N-C (Amide) | ~180° (trans) |

4.3. Electronic Properties and Reactivity

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high negative potential (red/yellow) around the carbonyl oxygen atoms of both the amide and ester groups, indicating these are the primary sites for electrophilic attack. The region around the aromatic ring will also exhibit negative potential due to the π-electron cloud. Positive potential (blue) will likely be localized on the formyl proton.

-

Frontier Molecular Orbitals (FMOs): The HOMO is expected to be localized primarily on the benzyl group's aromatic ring, indicating this is the most likely site for oxidation or reaction with electrophiles. The LUMO is anticipated to be centered on the carbonyl groups, particularly the amide, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability.

Caption: Predicted electronic properties and reactivity sites.

Conclusion

This guide has established a comprehensive theoretical protocol for the investigation of this compound. By applying modern computational chemistry techniques, it is possible to predict its structural, conformational, and electronic properties with a high degree of confidence. The key findings from this theoretical approach suggest a molecule with distinct low-energy conformers dominated by the trans amide configuration. The electronic properties are largely governed by the interplay between the electron-rich benzyl ring and the electron-withdrawing carbonyl groups. These in silico insights provide a valuable foundation for guiding future experimental synthesis, characterization, and potential applications of this molecule in materials science and medicinal chemistry.

References

-

Michta, A., Nowak, M., & Kusz, J. (2008). N-Benzylformamide at 150 K. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 12), o633–o636. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzylformamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate. PubChem Compound Database. Retrieved from [Link]

-

Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application. Synlett. [Link]

-

CUNY Academic Works. (2021). The Computational Chemistry of Nitrogen-Rich Compounds; Insight into Pioneering Research. Retrieved from [Link]

-

Wernke, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(benzylamino)acetate. PubChem Compound Database. Retrieved from [Link]

-

Corredor Montaña, J., et al. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link]

-

El-Fattah, M. F. A., et al. (2025). Structural Study of Methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. ResearchGate. [Link]

-

Yildiz, N., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. ResearchGate. [Link]

-

Metin, M., Kawano, T., & Okobira, T. (2023). Nitrogen as a probable problematic factor of computational chemistry: A benchmarking study. Journal of the Indian Chemical Society. [Link]

Sources

- 1. N-Benzylformamide at 150 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. Methyl 2-(benzylamino)acetate | C10H13NO2 | CID 422659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

discovery and history of Methyl 2-(N-benzylformamido)acetate

An In-depth Technical Guide to Methyl 2-(N-benzylformamido)acetate: Synthesis, Properties, and Potential Applications

Abstract

This compound, a derivative of the amino acid glycine, represents a versatile building block in synthetic organic chemistry. Its structure, incorporating a formamide and a benzyl protecting group, makes it a potentially valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthesis protocol, its physicochemical properties, and a discussion of its potential applications based on its structural motifs. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its synthesis and utility can be inferred from established principles of organic chemistry.

Introduction: The Significance of N-Formylated Amino Acid Esters

N-formylated amino acids and their esters are fundamental intermediates in the synthesis of a wide array of biologically active molecules. The formyl group serves as a crucial protecting group for the amine functionality, which can be readily removed under specific conditions. This protective strategy is instrumental in peptide synthesis and in the construction of various heterocyclic compounds that form the core of many pharmaceuticals. The benzyl group, also a common protecting group, offers additional stability and can be selectively removed, providing orthogonal protection strategies in multi-step syntheses.

This compound, therefore, stands as a potentially key intermediate for the elaboration of peptidomimetics, enzyme inhibitors, and other novel therapeutic agents. Its structure allows for modifications at the ester, the formyl group, and the benzyl group, offering multiple avenues for molecular diversification.

Synthesis of this compound

While a specific, named reaction for the discovery of this compound is not readily found in the literature, its synthesis can be reliably achieved through a straightforward two-step process starting from commercially available materials: N-benzylation of methyl 2-aminoacetate followed by N-formylation.

Overall Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below. This workflow represents a standard and efficient approach to the target molecule.

Caption: A two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(benzylamino)acetate

This procedure is based on standard N-alkylation of amino esters.

-

Objective: To synthesize the intermediate, Methyl 2-(benzylamino)acetate, via N-benzylation of Methyl 2-aminoacetate hydrochloride.

-

Materials:

-

Methyl 2-aminoacetate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-